molecular formula C24H17FN4O4 B11275761 7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11275761
M. Wt: 444.4 g/mol
InChI Key: XDUCIDZYXNRDFL-UHFFFAOYSA-N
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Description

7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17FN4O4 and its molecular weight is 444.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound's structure includes a quinazoline core substituted with a fluorophenyl oxadiazole and a methoxybenzyl group. The molecular formula is C17H14FN5O3C_{17}H_{14}FN_{5}O_{3}, with a molecular weight of approximately 353.3073 g/mol. The presence of the oxadiazole moiety is significant as it is often associated with enhanced biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes the in vitro cytotoxicity results:

Cell Line IC50 (µM)
Hepatocellular Carcinoma (HePG-2)29.47
Mammary Gland Breast Cancer (MCF-7)45.20
Human Prostate Cancer (PC3)53.10
Colorectal Carcinoma (HCT-116)27.05

These results indicate that the compound exhibits moderate cytotoxic activity across the tested cancer cell lines, with the lowest IC50 values observed in HePG-2 and HCT-116 cells, suggesting a potential for further development as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific cellular pathways associated with tumor growth and proliferation. For instance, compounds similar to this one have been shown to inhibit topoisomerase II and EGFR-TK pathways, which are critical in cancer cell division and survival . Additionally, cell cycle analysis indicates that these compounds can induce apoptosis in cancer cells by arresting them at the G2/M phase .

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. The following table outlines its effectiveness against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1280 mg/mL
Escherichia coli1075 mg/mL
Candida albicans1177 mg/mL

The compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Case Studies

Several studies have focused on synthesizing and evaluating quinazoline derivatives for their biological activities:

  • Study on Anticancer Activity : A recent study synthesized a series of quinazoline derivatives and assessed their anticancer efficacy using MTT assays on various cancer cell lines, highlighting that compounds similar to our target showed significant cytotoxic effects with varying IC50 values .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties of quinazoline derivatives against multiple bacterial strains using agar diffusion methods, confirming moderate to strong inhibition zones compared to standard antibiotics .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in vitro against various cancer cell lines. For instance, quinazolines have been reported to inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms such as the inhibition of tyrosine kinases . The specific structure of 7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione may enhance its potency due to the presence of fluorine and methoxy substituents which can influence biological activity.

Antimicrobial Properties

Research indicates that quinazoline derivatives possess antimicrobial properties effective against a range of bacteria and fungi. The introduction of oxadiazole moieties in the structure can further enhance these properties. Studies have shown that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . Future investigations into the antimicrobial efficacy of this compound could provide insights into its potential as a therapeutic agent.

Anti-inflammatory Effects

Quinazolines are also recognized for their anti-inflammatory effects. The compound could potentially inhibit inflammatory pathways by modulating cytokine production or inhibiting enzymes involved in inflammation . Preliminary studies on related compounds suggest that they may reduce inflammation in various models of disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. The presence of fluorine atoms and methoxy groups can significantly affect the lipophilicity and electronic properties of the molecule, thus influencing its interaction with biological targets .

Structural Feature Effect on Activity
Fluorine SubstitutionIncreases lipophilicity and enhances binding affinity to targets
Methoxy GroupModulates electronic properties improving selectivity

Case Studies

Several studies have documented the biological evaluation of quinazoline derivatives similar to this compound:

  • Antiviral Activity : A study demonstrated that certain quinazolines exhibited potent antiviral activity against vaccinia virus with EC50 values significantly lower than those of standard antiviral drugs .
  • Cytotoxicity Studies : Another investigation assessed the cytotoxic effects of related compounds on cancer cell lines and found notable reductions in cell viability at micromolar concentrations .

Properties

Molecular Formula

C24H17FN4O4

Molecular Weight

444.4 g/mol

IUPAC Name

7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H17FN4O4/c1-32-18-8-5-14(6-9-18)13-29-23(30)19-10-7-16(12-20(19)26-24(29)31)22-27-21(28-33-22)15-3-2-4-17(25)11-15/h2-12H,13H2,1H3,(H,26,31)

InChI Key

XDUCIDZYXNRDFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)F)NC2=O

Origin of Product

United States

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